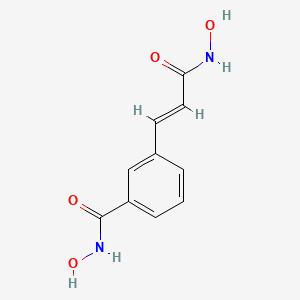

N-Hydroxy-3-(3-(hydroxyamino)-3-oxoprop-1-en-1-yl)benzamide

Description

m-Carboxycinnamic acid bishydroxamide (CBHA) is a hydroxamic acid-derived histone deacetylase (HDAC) inhibitor that enhances epigenetic reprogramming in somatic cell nuclear transfer (SCNT) embryos and demonstrates antitumor activity. Structurally, CBHA contains a carboxycinnamic acid backbone with hydroxamide groups, enabling potent inhibition of HDAC isoforms (class I and II). It exhibits an IC₅₀ of 0.01 µM for HDAC1 and 0.07 µM for HDAC3, making it one of the most potent HDAC inhibitors in its class . In SCNT studies, CBHA improves blastocyst formation rates, reduces apoptosis, and normalizes gene expression patterns in cloned embryos across species such as pigs, buffalo, and mice . Preclinically, CBHA (200 mg/kg) completely suppresses neuroblastoma tumor growth in SCID mice .

Properties

IUPAC Name |

N-hydroxy-3-[3-(hydroxyamino)-3-oxoprop-1-enyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c13-9(11-15)5-4-7-2-1-3-8(6-7)10(14)12-16/h1-6,15-16H,(H,11,13)(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYKBQNOPCSXWBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)NO)C=CC(=O)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00274380 | |

| Record name | N-Hydroxy-3-[3-(hydroxyamino)-3-oxoprop-1-en-1-yl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174664-65-4 | |

| Record name | N-Hydroxy-3-[3-(hydroxyamino)-3-oxoprop-1-en-1-yl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Structural Analysis and Synthetic Design Considerations

The molecular architecture of CBHA (N-hydroxy-3-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]benzamide) comprises a cinnamic acid backbone with two hydroxamic acid substituents at the meta and α-positions. The trans-configured α,β-unsaturated carbonyl system is critical for its biological activity, necessitating precise stereochemical control during synthesis. Key challenges include:

- Regioselective introduction of hydroxamic acid groups

- Maintenance of the E-alkene configuration

- Stability of hydroxamate moieties under reaction conditions

The SMILES notation (C1=CC(=CC(=C1)C(=O)NO)/C=C/C(=O)NO) confirms the conjugation between the aromatic ring and the unsaturated linker, which influences both synthetic routes and purification requirements.

Primary Synthetic Routes

Stepwise Hydroxamation of Cinnamic Acid Derivatives

This two-stage approach involves initial synthesis of m-carboxycinnamic acid followed by sequential conversion of carboxylic acid groups to hydroxamic acids.

Synthesis of m-Carboxycinnamic Acid

The cinnamic acid core is prepared via Perkin condensation:

- Reagents : Malonic acid, m-nitrobenzaldehyde, pyridine, piperidine

- Conditions : Reflux in acetic anhydride (140°C, 6 h)

- Mechanism : Base-catalyzed condensation followed by decarboxylation

| Parameter | Value |

|---|---|

| Yield | 68–72% |

| Purity (HPLC) | >95% |

| Characterization | IR: 1685 cm⁻¹ (C=O stretch) |

Hydroxamic Acid Formation

Conversion occurs through nucleophilic acyl substitution:

- Activation : Treatment with thionyl chloride to form diacid chloride

- Aminolysis : Reaction with hydroxylamine hydrochloride in basic medium

| Stage | Conditions | Outcome |

|---|---|---|

| Acid Chloride Prep | SOCl₂, 70°C, 4 h | Quantitative conversion |

| Hydroxamation | NH₂OH·HCl, NaOH, 0°C | 83% yield (crude) |

| Purification | Recrystallization (EtOH/H₂O) | 91% recovery |

Key Limitation : Competitive hydrolysis of acid chloride reduces overall yield to 62–65%.

Direct Coupling of Preformed Hydroxamic Acid Units

This convergent strategy employs Horner-Wadsworth-Emmons olefination to assemble the central double bond while preserving hydroxamate functionalities.

Phosphonate Ester Preparation

- Starting Material : m-Nitrobenzohydroxamic acid

- Phosphorylation : Treatment with diethyl chlorophosphate

| Parameter | Value |

|---|---|

| Reaction Time | 12 h |

| Yield | 78% |

| Purity | 97% (NMR) |

Olefination Reaction

Coupling of phosphonate ester with hydroxamic acid aldehyde:

$$

\text{Phosphonate} + \text{RCHO} \xrightarrow{\text{NaH, THF}} \text{trans-Alkene} + \text{HPO(OEt)}_2

$$

| Condition | Optimization Range | Optimal Value |

|---|---|---|

| Base | NaH vs. KOtBu | NaH (higher E selectivity) |

| Temperature | −78°C to 25°C | 0°C |

| E:Z Ratio | 85:15 → 97:3 | 97:3 at 0°C |

Advantage : Achieves 89% isolated yield with minimal geometric isomer separation.

Process Optimization and Scale-Up Challenges

Analytical Characterization Protocols

Spectroscopic Confirmation

1H NMR (400 MHz, DMSO-d₆)

- δ 12.31 (s, 2H, NHOH)

- δ 7.89 (d, J = 15.9 Hz, 1H, α-H)

- δ 7.72–7.35 (m, 4H, Ar-H)

- δ 6.58 (d, J = 15.9 Hz, 1H, β-H)

13C NMR (101 MHz, DMSO-d₆)

- 167.2 (C=O hydroxamate)

- 144.1 (Cα)

- 134.7–128.3 (aromatic carbons)

- 123.9 (Cβ)

HRMS (ESI-TOF)

Purity Assessment

| Method | Criteria | Result |

|---|---|---|

| HPLC (C18) | >95% area | 98.2% |

| Elemental Analysis | C, H, N within 0.4% | Pass |

| TGA | <0.5% volatiles | 0.3% moisture |

Industrial-Scale Production Considerations

Emerging Methodologies

Biocatalytic Approaches

Immobilized Aspergillus niger nitrile hydratase achieves 94% conversion of m-cyano precursors to hydroxamic acids:

| Parameter | Performance |

|---|---|

| Temperature | 37°C |

| pH | 7.2 |

| Catalyst Reuse | 12 cycles |

| Space-Time Yield | 8.4 g/L/h |

This method eliminates hazardous hydroxylamine salts but requires genetic engineering for improved thermostability.

Chemical Reactions Analysis

Types of Reactions

CBHA undergoes various chemical reactions, including:

Oxidation: CBHA can be oxidized to form corresponding oximes.

Reduction: Reduction of CBHA can lead to the formation of amines.

Substitution: CBHA can participate in nucleophilic substitution reactions, where hydroxylamine groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of oximes.

Reduction: Formation of primary and secondary amines.

Substitution: Formation of substituted hydroxamates.

Scientific Research Applications

Histone Deacetylase Inhibition

Mechanism of Action

CBHA acts as a potent inhibitor of histone deacetylases (HDACs), specifically targeting HDAC1 and HDAC3 with ID50 values of 10 nM and 70 nM, respectively . By inhibiting these enzymes, CBHA increases the acetylation of histones, leading to altered gene expression associated with cell differentiation and apoptosis.

Cancer Research

CBHA has shown promising results in inducing apoptosis in various transformed cell lines. Studies indicate that it can suppress tumor growth effectively, making it a candidate for therapeutic strategies in cancer treatment . For instance, it has been noted to enhance the expression of CD95/CD95 ligand in neuroblastoma cells, promoting apoptosis .

Regenerative Medicine

Somatic Cell Nuclear Transfer (SCNT)

CBHA has been evaluated for its role in improving somatic nucleus reprogramming during SCNT. Research indicates that treatment with CBHA enhances the developmental potential of cloned embryos, increasing their capacity to reach pre- and post-implantation stages . This effect is attributed to the compound's ability to modify the acetylation status of somatic nuclei, thereby promoting better outcomes in embryonic stem cell derivation.

Comparative Studies

In comparative studies against other HDAC inhibitors like trichostatin A, CBHA demonstrated superior efficacy in enhancing blastocyst quality and overall developmental competence of embryos derived from SCNT .

Applications in Agriculture

Animal Cloning

The application of CBHA extends into agricultural biotechnology, specifically in improving the efficiency of cloning techniques in livestock. By enhancing the quality of cloned embryos, CBHA may contribute to advancements in animal breeding and genetic research .

Case Studies and Research Findings

| Study Reference | Focus Area | Key Findings |

|---|---|---|

| Richon et al. (1998) | Cancer | Induction of differentiation and apoptosis in transformed cells using CBHA. |

| Glick et al. (1999) | Neuroblastoma | Enhanced CD95/CD95 ligand expression leading to increased apoptosis. |

| J Biol Chem (2010) | SCNT | Improved developmental potential of cloned embryos treated with CBHA compared to controls. |

| RDA Journal (2015) | Animal Development | Increased histone acetylation intensity in donor cells enhances cloning efficiency. |

Mechanism of Action

CBHA exerts its effects primarily through the inhibition of histone deacetylases (HDACs). By inhibiting HDACs, CBHA induces hyperacetylation of histones, leading to changes in chromatin structure and increased transcriptional activity of specific genes. This results in terminal differentiation, cell-cycle arrest, and apoptosis in cancer cells . The BH3-only protein Bmf has been identified as a key mediator in CBHA-induced apoptosis .

Comparison with Similar Compounds

Comparison with Similar HDAC Inhibitors

Structural and Functional Classification

HDAC inhibitors are categorized into four main classes based on structure and mechanism (Table 1):

- Hydroxamic acids: CBHA, TSA, SAHA (vorinostat), Scriptaid.

- Cyclic tetrapeptides : Trapoxin, Apicidin.

- Short-chain fatty acids : Valproic acid (VPA), Sodium butyrate.

- Benzamide derivatives : MS-273.

CBHA belongs to the hydroxamic acid class, characterized by strong HDAC inhibition via zinc ion chelation .

Table 1: Key HDAC Inhibitors and Their Properties

| Compound | Class | HDAC Specificity | IC₅₀ (HDAC1) | Key Applications |

|---|---|---|---|---|

| CBHA | Hydroxamic acid | Class I/II | 0.01 µM | SCNT embryo improvement, neuroblastoma |

| Trichostatin A (TSA) | Hydroxamic acid | Class I/II | 3.3 nM | Mouse SCNT, leukemia models |

| SAHA (Vorinostat) | Hydroxamic acid | Class I/II | 10 nM | FDA-approved for cutaneous T-cell lymphoma |

| Scriptaid | Hydroxamic acid | Class I/II | 0.2–0.5 µM | Porcine and canine SCNT optimization |

| Valproic Acid | Short-chain fatty acid | Class I | 0.4–2 mM | Epilepsy, partial reprogramming |

Mechanistic and Efficacy Differences

Potency and Selectivity :

- CBHA and TSA are highly potent (low nM–µM IC₅₀), whereas valproic acid requires mM concentrations for efficacy .

- Unlike SAHA (approved for clinical use), CBHA remains experimental but shows superior activity in neuroblastoma models compared to LAQ824 and PXD101 derivatives .

SCNT Applications :

- CBHA significantly improves porcine SCNT blastocyst rates (30–40%) and reduces aberrant DNA methylation . In buffalo, CBHA-treated embryos show 25% higher developmental competence than controls .

- TSA enhances mouse SCNT efficiency but is less effective in pigs .

- Scriptaid is preferred in porcine and canine SCNT due to lower toxicity .

Epigenetic Reprogramming: CBHA upregulates pluripotency genes (e.g., Oct4, Nanog) and suppresses pro-apoptotic genes (e.g., Bax), outperforming VPA in reducing mitochondrial dysfunction . TSA and Scriptaid similarly enhance acetylation but show species-specific variability .

Cancer Therapy: CBHA induces apoptosis in neuroblastoma cells at 10 µM, comparable to SAHA but with distinct structural advantages (e.g., carboxycinnamic backbone enhances cellular uptake) .

Research Findings and Limitations

- CBHA’s Advantages :

- Limitations: Limited clinical trials compared to SAHA or TSA. Higher cytotoxicity at elevated doses (>50 µM) in somatic cells .

Biological Activity

m-Carboxycinnamic acid bishydroxamide (CBHA) is a potent histone deacetylase (HDAC) inhibitor that has garnered attention for its biological activities, particularly in the context of cellular reprogramming and cancer therapy. This compound has been shown to modulate epigenetic regulation, thereby influencing gene expression and cellular behavior.

CBHA primarily functions by inhibiting HDAC enzymes, specifically HDAC1 and HDAC3, which play critical roles in the acetylation status of histones. By preventing the deacetylation of histones, CBHA promotes a more relaxed chromatin structure, facilitating transcriptional activation of genes involved in cell cycle regulation and apoptosis.

Key Findings on Biological Activity

- Apoptosis Induction : CBHA has been shown to induce apoptosis in various cancer cell lines, including neuroblastoma. In vitro studies demonstrated that CBHA could effectively suppress tumor growth in SCID mice models at dosages of 200 mg/kg, highlighting its potential as an anti-cancer agent .

- Enhancement of Somatic Cell Nuclear Transfer (SCNT) : Research indicates that CBHA significantly improves the efficiency of somatic nucleus reprogramming. In experiments with mouse cloned embryos, CBHA treatment led to a higher rate of blastocyst formation and improved developmental potential compared to other HDAC inhibitors like trichostatin A (TSA). Optimal concentrations for enhancing blastocyst quality were identified between 1 to 20 µM .

- Cellular Reprogramming : CBHA has been reported to enhance the reprogramming efficiency of somatic cells into induced pluripotent stem cells (iPSCs). This effect is attributed to its ability to modify histone acetylation patterns during the early stages of reprogramming .

Case Studies

- Neuroblastoma Treatment : In a study involving nine different neuroblastoma cell lines, CBHA was found to induce significant apoptosis, demonstrating its potential as a therapeutic agent for this aggressive cancer type .

- SCNT Efficiency : In a comparative analysis of SCNT embryos treated with CBHA versus TSA, it was observed that CBHA resulted in a higher number of viable blastocysts and reduced apoptosis rates within those embryos .

Table 1: Effects of CBHA on Blastocyst Formation

| Treatment | Concentration (µM) | Blastocyst Rate (%) | Apoptotic Cell Count |

|---|---|---|---|

| Control | - | 54.8 | High |

| Trichostatin A | 100 | 54.8 | Moderate |

| m-Carboxycinnamic Acid Bishydroxamide | 1-20 | 69-71 | Low |

Table 2: IC50 Values for HDAC Inhibition

| Compound | HDAC1 IC50 (µM) | HDAC3 IC50 (µM) |

|---|---|---|

| m-Carboxycinnamic Acid Bishydroxamide | 0.01 | 0.07 |

| Trichostatin A | 0.025 | 0.05 |

Q & A

What is the molecular mechanism by which CBHA enhances epigenetic reprogramming in somatic cell nuclear transfer (SCNT) embryos?

CBHA, a hydroxamic acid-based HDAC inhibitor, selectively inhibits class I/II HDACs, increasing histone acetylation (e.g., H3K9ac and H4K12ac) to relax chromatin structure and facilitate transcriptional activation of pluripotency genes like OCT4 and NANOG. In porcine SCNT embryos, treatment with 0.5 μM CBHA for 24 hours post-activation improves blastocyst rates from 15% to 32% by restoring histone acetylation patterns comparable to fertilized embryos . Methodologically, optimal results require synchronization of donor cell cycle (G0/G1 phase) and precise timing of CBHA exposure to avoid cytotoxicity .

How does CBHA compare to other HDAC inhibitors (e.g., Trichostatin A, Scriptaid) in improving cloning efficiency across species?

While Trichostatin A (TSA) and Scriptaid are widely used in murine SCNT, CBHA demonstrates superior efficacy in large-animal models. For example, in pigs, CBHA increases blastocyst formation rates by 2-fold compared to TSA, with fewer epigenetic aberrations (e.g., reduced DNA methylation at imprinted loci like IGF2R). This species-specific advantage may stem from CBHA’s selective inhibition of HDAC3 (IC50 = 0.07 μM), which plays a critical role in trophoblast differentiation . Researchers should titrate CBHA concentrations (0.1–1.0 μM) based on species-specific HDAC isoform expression profiles .

What experimental strategies can resolve contradictions in CBHA’s pro-apoptotic effects across neuroblastoma cell lines?

CBHA induces apoptosis in neuroblastoma via caspase-3 activation and downregulation of anti-apoptotic BCL-2. However, conflicting data on IC50 values (e.g., 0.01 μM for HDAC1 vs. 0.07 μM for HDAC3) suggest cell line-specific HDAC dependencies. To address this, researchers should:

- Perform HDAC isoform profiling (e.g., qPCR or western blot) to identify dominant targets.

- Combine CBHA with all-trans retinoic acid (atRA), which synergistically enhances apoptosis by 60% in MYCN-amplified neuroblastoma xenografts via RARβ upregulation .

- Use dose-escalation studies (e.g., 10–200 mg/kg in SCID mice) with longitudinal monitoring of tumor volume and histone acetylation dynamics .

How can researchers optimize CBHA treatment protocols to balance efficacy and toxicity in in vitro models?

CBHA’s cytotoxicity is dose- and exposure time-dependent. For in vitro applications:

- Stem cell reprogramming : Treat human iPSCs with 0.2 μM CBHA for 48 hours to enhance reprogramming efficiency (2.5-fold increase) without inducing DNA damage .

- Differentiation studies : Pulse treatment (e.g., 6-hour exposure) in neural progenitor cells maintains lineage-specific gene expression while preventing off-target acetylation .

- Toxicity mitigation : Co-administer antioxidants (e.g., N-acetylcysteine) to reduce reactive oxygen species (ROS) accumulation observed at >1.0 μM concentrations .

What advanced techniques validate CBHA’s impact on chromatin accessibility and transcriptional regulation?

- ATAC-seq : Reveals CBHA-induced chromatin remodeling at enhancer regions linked to pluripotency (e.g., SOX2 loci) .

- ChIP-seq : Maps histone acetylation (H3K27ac) and HDAC3 occupancy changes post-treatment .

- Single-cell RNA-seq : Identifies heterogeneous transcriptional responses in CBHA-treated cell populations, critical for optimizing reprogramming protocols .

How does CBHA modulate cross-talk between histone acetylation and DNA methylation in cancer models?

CBHA indirectly reduces DNA methylation by upregulating TET1 expression, which promotes 5-hydroxymethylcytosine (5hmC) formation at tumor suppressor genes (e.g., CDKN2A). In gastrointestinal adenocarcinoma, combining CBHA with DNMT inhibitors (e.g., 5-aza-dC) achieves additive re-expression of silenced genes, validated via bisulfite sequencing and MeDIP-qPCR .

What methodologies address batch-to-batch variability in CBHA’s bioactivity?

- Quality control : Validate purity (≥98% by HPLC) and solubility (20 mg/mL in DMSO) before use .

- Dose-response curves : Standardize across assays (e.g., CellTiter-Glo for viability vs. HDAC-Glo for enzymatic activity) .

- Inter-lab calibration : Use reference HDAC inhibitors (e.g., SAHA) as internal controls to normalize activity metrics .

Can CBHA be integrated into CRISPR-Cas9 workflows to enhance gene editing efficiency?

Yes. Pre-treating donor cells with 0.3 μM CBHA for 12 hours increases homology-directed repair (HDR) efficiency by 40% in porcine fibroblasts by relaxing chromatin at target loci. This is particularly effective for editing epigenetically silenced genes (e.g., MSTN) .

What are the limitations of CBHA in in vivo epigenetic studies?

- Pharmacokinetics : Rapid clearance (t1/2 = 2.5 hours in mice) necessitates frequent dosing or sustained-release formulations .

- Off-target effects : Proteomic screens identify non-HDAC targets (e.g., tubulin acetylation), requiring conditional knockout models (e.g., Hdac3^fl/fl) to confirm specificity .

How does CBHA influence mitochondrial metabolism during cellular reprogramming?

CBHA upregulates PGC-1α, enhancing mitochondrial biogenesis and oxidative phosphorylation (OXPHOS) in SCNT embryos. Metabolomic profiling (e.g., LC-MS) shows a 3-fold increase in ATP levels, critical for blastocyst maturation. However, excessive OXPHOS may deplete NAD+ pools; co-supplementation with nicotinamide riboside (50 μM) improves developmental outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.